molecular formula C14H12ClFN4S B12268710 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole

Cat. No.: B12268710
M. Wt: 322.8 g/mol
InChI Key: FHJBOJKGVMIVBE-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole is a complex organic compound that features a combination of pyrazole, azetidine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiazole structure, followed by the introduction of the fluoro and chloro substituents. The azetidine and pyrazole rings are then constructed and attached to the benzothiazole core through a series of nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include halogenating agents, bases, and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole is unique due to its combination of pyrazole, azetidine, and benzothiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClFN4S

Molecular Weight

322.8 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C14H12ClFN4S/c15-10-4-17-20(8-10)7-9-5-19(6-9)14-18-12-2-1-11(16)3-13(12)21-14/h1-4,8-9H,5-7H2

InChI Key

FHJBOJKGVMIVBE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)CN4C=C(C=N4)Cl

Origin of Product

United States

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